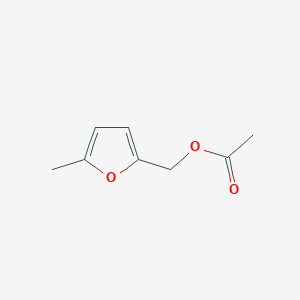
Strontium methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium methacrylate is an organometallic compound that combines strontium, a soft, silvery metal, with methacrylic acid, an organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium methacrylate can be synthesized through the reaction of strontium hydroxide with methacrylic acid. The reaction typically occurs in an aqueous medium, where strontium hydroxide is dissolved in water, and methacrylic acid is added gradually. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent the decomposition of methacrylic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where strontium hydroxide and methacrylic acid are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Strontium methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in various applications.
Substitution Reactions: It can participate in substitution reactions where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents like halogens or alkylating agents are used under mild conditions to facilitate the substitution.
Major Products:
Substitution Reactions: The products vary depending on the substituent introduced, leading to a range of functionalized strontium compounds.
Wissenschaftliche Forschungsanwendungen
Strontium methacrylate has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various strontium-containing polymers and materials.
Biology: It is explored for its potential in bone tissue engineering due to the osteogenic properties of strontium.
Medicine: this compound-based materials are investigated for their use in drug delivery systems and bone repair scaffolds.
Industry: It is used in the production of advanced materials with enhanced mechanical properties and biocompatibility.
Wirkmechanismus
The mechanism of action of strontium methacrylate involves its interaction with biological systems, particularly in bone tissue engineering. Strontium ions released from the compound can stimulate osteoblast activity, promoting bone formation and reducing bone resorption. This dual action makes it a valuable component in bone repair materials.
Vergleich Mit ähnlichen Verbindungen
Strontium ranelate: Used in the treatment of osteoporosis, it also releases strontium ions that promote bone formation.
Strontium-doped hydroxyapatite: Used in bone tissue engineering, it combines the properties of hydroxyapatite with the osteogenic effects of strontium.
Uniqueness: Strontium methacrylate is unique due to its ability to polymerize and form functionalized materials with specific properties tailored for biomedical applications. Its combination of organic and inorganic components provides versatility in various research and industrial applications.
Eigenschaften
IUPAC Name |
strontium;2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Sr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHDEYDEWBNGW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)



![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)




